molecular formula C8H13ClO3S B2471659 (5-Oxaspiro[3.4]octan-6-yl)methanesulfonyl chloride CAS No. 2137854-82-9

(5-Oxaspiro[3.4]octan-6-yl)methanesulfonyl chloride

Cat. No.: B2471659
CAS No.: 2137854-82-9
M. Wt: 224.7
InChI Key: YPIROZHLPTYHTN-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions for Spirocyclic Sulfonyl Chlorides

The compound (5-oxaspiro[3.4]octan-6-yl)methanesulfonyl chloride adheres to IUPAC nomenclature principles for spirocyclic systems and sulfonic acid derivatives. Key naming conventions include:

  • Spiro System Denotation :

    • The prefix spiro indicates a bicyclic system sharing one common atom (spiro atom).
    • The numbering [3.4] reflects the sizes of the fused rings (3-membered and 4-membered, excluding the spiro atom).
    • The 5-oxa descriptor specifies an oxygen atom in the 5-membered ring.
  • Sulfonyl Chloride Functional Group :

    • The suffix -methanesulfonyl chloride denotes a methyl group attached to a sulfonyl chloride (SO₂Cl) moiety.
    • Substituent numbering prioritizes the spiro system, with the sulfonyl group at position 6.
IUPAC Descriptor Structural Component
5-oxaspiro[3.4]octan 5-membered (oxa) and 6-membered rings fused at one atom
-6-yl Position of substitution on the spiro system
methanesulfonyl chloride CH₃SO₂Cl group attached to the spiro system

CAS Number : 2137854-82-9
Molecular Formula : C₈H₁₃ClO₃S
Molecular Weight : 224.71 g/mol

Properties

IUPAC Name

5-oxaspiro[3.4]octan-6-ylmethanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO3S/c9-13(10,11)6-7-2-5-8(12-7)3-1-4-8/h7H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPIROZHLPTYHTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCC(O2)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Oxaspiro[3.4]octan-6-yl)methanesulfonyl chloride typically involves the reaction of (5-Oxaspiro[3.4]octan-6-yl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically purified by distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

(5-Oxaspiro[3.4]octan-6-yl)methanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Products include sulfonamides, sulfonate esters, and sulfonate salts.

    Oxidation: Products include sulfonic acids and sulfonates.

    Reduction: Products include sulfides and sulfoxides.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a building block in the synthesis of various bioactive molecules and pharmaceutical intermediates. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, making it suitable for developing drugs targeting specific biological pathways.

Case Study : Research has shown that derivatives of (5-Oxaspiro[3.4]octan-6-yl)methanesulfonyl chloride exhibit potential as modulators for the 5-hydroxytryptamine receptor 7, which is implicated in several neuropsychiatric disorders such as depression and anxiety .

Material Science

In material science, this compound is utilized in the development of novel materials with unique properties, including polymers and resins. Its ability to form covalent bonds with various nucleophiles allows for the modification of polymer structures to enhance mechanical and thermal properties.

ApplicationDescription
Polymer SynthesisUsed as a cross-linking agent to improve polymer stability and performance.
CoatingsIncorporated into coatings for enhanced durability and chemical resistance.

Chemical Biology

This compound is employed in the modification of biomolecules for studying biological processes and interactions. Its reactivity enables researchers to label or modify proteins and enzymes, facilitating investigations into their functions.

Example : The compound has been used to create sulfonamide derivatives that inhibit specific enzymes, providing insights into enzyme mechanisms and potential therapeutic targets.

Research indicates that compounds with similar structures exhibit a range of biological activities:

  • Antimicrobial Properties : Some spirocyclic compounds have demonstrated effectiveness against various bacterial strains.
  • Anticancer Activity : Related compounds have shown antiproliferative effects on cancer cell lines.
  • Enzyme Inhibition : The electrophilic nature allows interactions with enzymes like acetylcholinesterase, enhancing cholinergic neurotransmission.

Mechanism of Action

The mechanism of action of (5-Oxaspiro[3.4]octan-6-yl)methanesulfonyl chloride involves the reactivity of the methanesulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The spirocyclic structure of the compound provides steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Oxaspiro[3.4]octan-6-yl)methanesulfonyl chloride is unique due to its specific spirocyclic structure and the position of the methanesulfonyl chloride group. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it valuable in various applications .

Biological Activity

(5-Oxaspiro[3.4]octan-6-yl)methanesulfonyl chloride is a compound characterized by its unique spirocyclic structure and the presence of a methanesulfonyl chloride group. This compound has garnered attention in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and reactivity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H13ClO2S\text{C}_{8}\text{H}_{13}\text{ClO}_{2}\text{S}

This compound features a spirocyclic framework, which contributes to its rigidity and may influence its interactions with biological targets. The methanesulfonyl chloride group is highly electrophilic, allowing it to participate in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .

The biological activity of this compound is primarily attributed to the reactivity of its methanesulfonyl chloride group. This group can form covalent bonds with nucleophiles, which may lead to the inhibition of specific enzymes or receptors involved in various biochemical pathways. The spirocyclic structure may also enhance selectivity and potency against biological targets .

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Properties : Some spirocyclic compounds have demonstrated effectiveness against various bacterial strains.
  • Anticancer Activity : Related compounds have shown antiproliferative effects on cancer cell lines, suggesting potential applications in cancer therapy.
  • Enzyme Inhibition : The electrophilic nature of the methanesulfonyl group allows for interactions with enzymes, such as acetylcholinesterase, which could enhance cholinergic neurotransmission and improve cognitive function .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

  • Anticancer Studies : A study evaluated the antiproliferative effects of spirocyclic compounds against various cancer cell lines, revealing significant activity that warrants further investigation into their mechanisms of action and potential therapeutic uses.
  • Enzyme Inhibition : Research into acetylcholinesterase inhibitors indicated that similar compounds can significantly enhance cholinergic activity, potentially benefiting conditions like Alzheimer's disease .
  • Toxicological Assessments : Safety data indicate that methanesulfonyl chloride derivatives may pose risks such as skin burns and respiratory issues upon exposure; thus, handling precautions are necessary during laboratory use .

Comparative Analysis

The following table summarizes key properties and activities of this compound compared to related compounds:

Compound NameStructure TypeUnique FeatureBiological Activity
This compoundSpirocyclicMethanesulfonyl chloride groupAntimicrobial, anticancer
2-(4-phenylpiperazin-1-yl)pyrimidine derivativesHeterocyclicAcetylcholinesterase inhibitorsCognitive enhancement
2-[4-(Furan-2-carbonyl)piperazin-1-yl]acetamideHeterocyclicFuran moietyAnticancer

Q & A

Q. Table 1: Key Analytical Parameters

TechniqueParametersRelevance to Compound
¹H NMRδ 3.5–4.5 (spirocyclic ether O–CH2)Confirms spirocyclic structure
HRMSm/z [M+H]+ = 220.05Validates molecular formula
HPLC (UV 254 nm)Retention time: 8.2 minPurity assessment (≥95%)

Q. Table 2: Stability Under Solvent Conditions

SolventDegradation Rate (24h, 25°C)Key Observation
DMSO<5%Stable for kinetic studies
H2O (pH 7)50%Rapid hydrolysis
Toluene10%Moderate stability

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